

1-(6-Bromo-3-fluoropyridin-2-yl)ethanone

chemical properties

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Compound of Interest

Compound Name: 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone

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An In-Depth Technical Guide to **1-(6-Bromo-3-fluoropyridin-2-yl)ethanone**: Properties, Reactivity, and Applications in Synthetic Chemistry

Abstract

1-(6-Bromo-3-fluoropyridin-2-yl)ethanone (CAS No. 1016228-01-5) is a highly functionalized heterocyclic ketone that serves as a versatile and strategic building block in modern synthetic chemistry. Its structure is distinguished by three key reactive sites: a C6-bromo group amenable to cross-coupling reactions, a C3-fluoro group susceptible to nucleophilic aromatic substitution, and a C2-acetyl moiety that can undergo a range of carbonyl transformations. This trifunctional orthogonality makes it an exceptionally valuable intermediate for the synthesis of complex molecular scaffolds, particularly in the fields of medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, characteristic reactivity, and strategic applications, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of **1-(6-Bromo-3-fluoropyridin-2-yl)ethanone** are critical for its handling, reaction setup, and characterization. It is typically supplied as a solid and should be stored at room temperature.

Physical and Chemical Data

The key physicochemical data for this compound are summarized in the table below.

Property	Value	Reference
CAS Number	1016228-01-5	
Molecular Formula	C ₇ H ₅ BrFNO	
Molecular Weight	218.03 g/mol	
Physical Form	Solid	
Boiling Point	251.8 ± 40.0 °C (at 760 mmHg, Predicted)	
Flash Point	106.1 ± 27.3 °C (Predicted)	
InChI Key	MXBFVOYREPRONK-UHFFFAOYSA-N	

Spectroscopic Signature

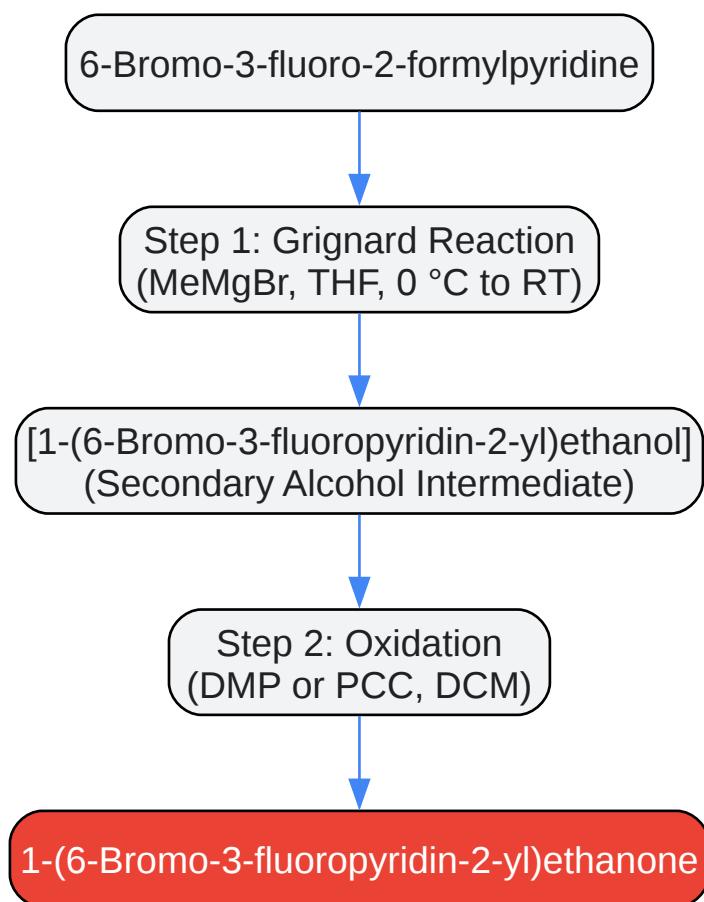
Structural confirmation is paramount for ensuring the integrity of experimental outcomes. The spectroscopic data for **1-(6-Bromo-3-fluoropyridin-2-yl)ethanone** are distinctive. While raw spectra should be consulted, the expected features are outlined below.

- ¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetyl methyl protons (CH₃) and two doublets in the aromatic region corresponding to the two protons on the pyridine ring. The coupling patterns would be consistent with their relative positions and the influence of the fluorine substituent. Spectroscopic data for this compound are available for reference from specialized databases.[1]
- ¹³C NMR: The carbon spectrum will display seven distinct signals: one for the methyl carbon, one for the carbonyl carbon, and five for the pyridine ring carbons, each influenced uniquely by the bromine, fluorine, and acetyl substituents.
- ¹⁹F NMR: A singlet in the fluorine NMR spectrum is expected, confirming the presence of the single fluorine atom on the pyridine ring.

- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a single bromine atom (approximately 1:1 ratio for ^{79}Br and ^{81}Br isotopes).

Synthesis Strategy

While numerous vendors supply this reagent, understanding its synthesis provides context for potential impurities and scale-up strategies. A plausible and efficient laboratory-scale synthesis can be devised from commercially available precursors, such as 6-Bromo-3-fluoro-2-formylpyridine.^{[2][3]} This approach involves a two-step sequence: Grignard addition followed by oxidation.



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Caption: Proposed two-step synthesis workflow.

Experimental Protocol: Proposed Synthesis

Step 1: Grignard Addition to form 1-(6-Bromo-3-fluoropyridin-2-yl)ethanol

- Dissolve 6-Bromo-3-fluoro-2-formylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
- Cool the solution to 0 °C using an ice bath.
- Slowly add methylmagnesium bromide (MeMgBr, ~1.1 eq, typically 3M in diethyl ether) dropwise via syringe, maintaining the internal temperature below 5 °C.
 - Causality Insight: The slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions, such as over-addition or enolization.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the consumption of the starting aldehyde.
- Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
- Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary alcohol intermediate.

Step 2: Oxidation to 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone

- Dissolve the crude alcohol from the previous step in anhydrous dichloromethane (DCM) under an inert atmosphere.
- Add Dess-Martin periodinane (DMP, ~1.2 eq) or pyridinium chlorochromate (PCC, ~1.5 eq) portion-wise at room temperature.
 - Expertise Note: DMP is often preferred due to its milder conditions and easier workup compared to chromium-based oxidants like PCC, leading to higher purity products.
- Stir the reaction for 2-4 hours, monitoring by TLC.
- Upon completion, dilute the mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) to

reduce excess DMP.

- Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with DCM (2x).
- Combine the organic layers, dry over Na_2SO_4 , filter, and concentrate.
- Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure title compound.
 - Self-Validation: The final product's identity and purity must be confirmed using the spectroscopic methods outlined in Section 1.2.

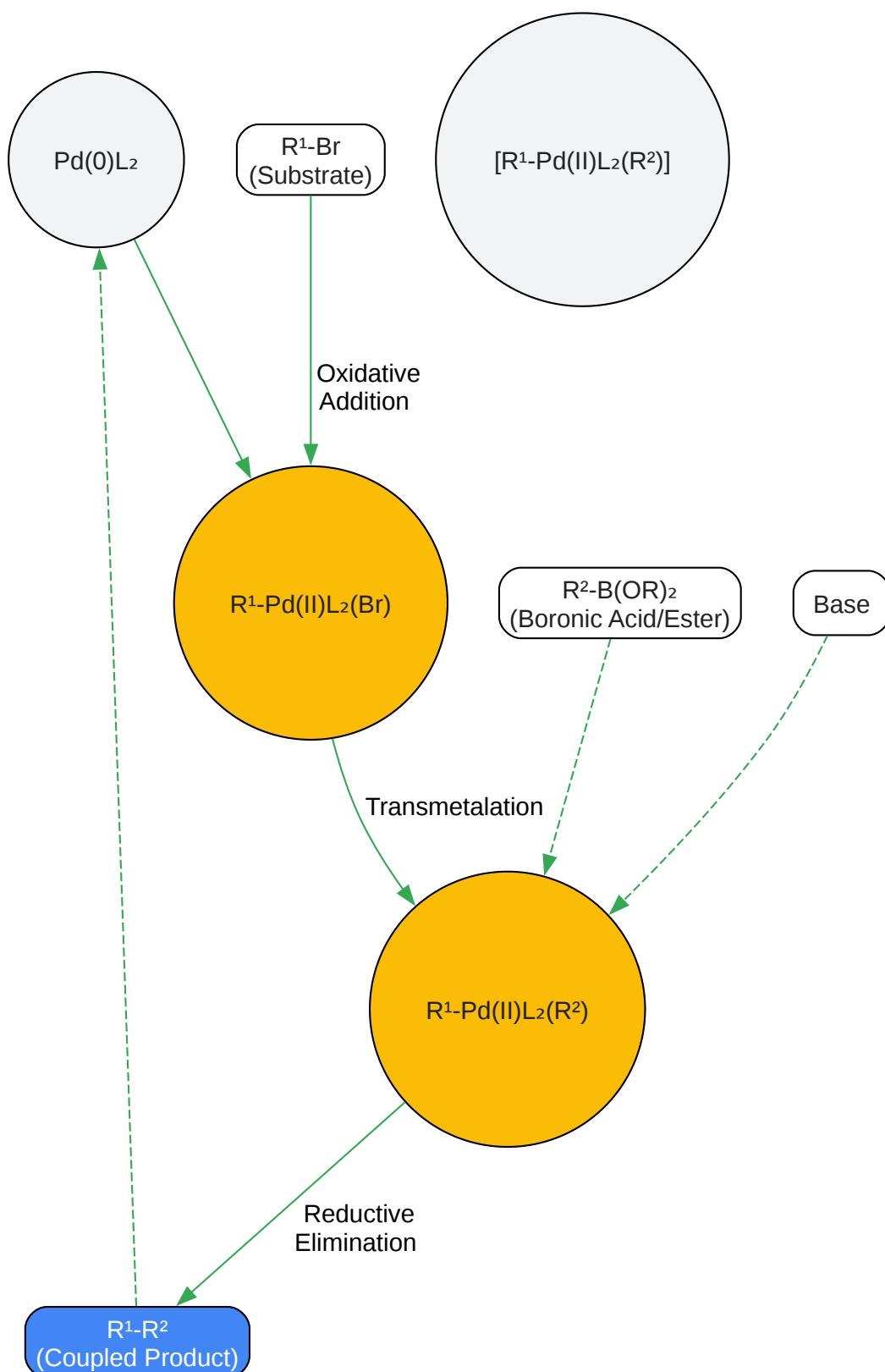
Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in the differential reactivity of its three functional groups, allowing for a programmed, stepwise elaboration of the core structure.

Palladium-Catalyzed Cross-Coupling at the C6-Bromo Position

The C-Br bond at the 6-position is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.^[4] This reaction forges a new carbon-carbon bond, enabling the introduction of a vast array of aryl, heteroaryl, vinyl, or alkyl groups.

- Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the organic group from an activated boronic acid or ester, and reductive elimination to yield the product and regenerate the catalyst.^[5] The choice of ligand is critical for stabilizing the palladium catalyst and promoting efficient turnover.

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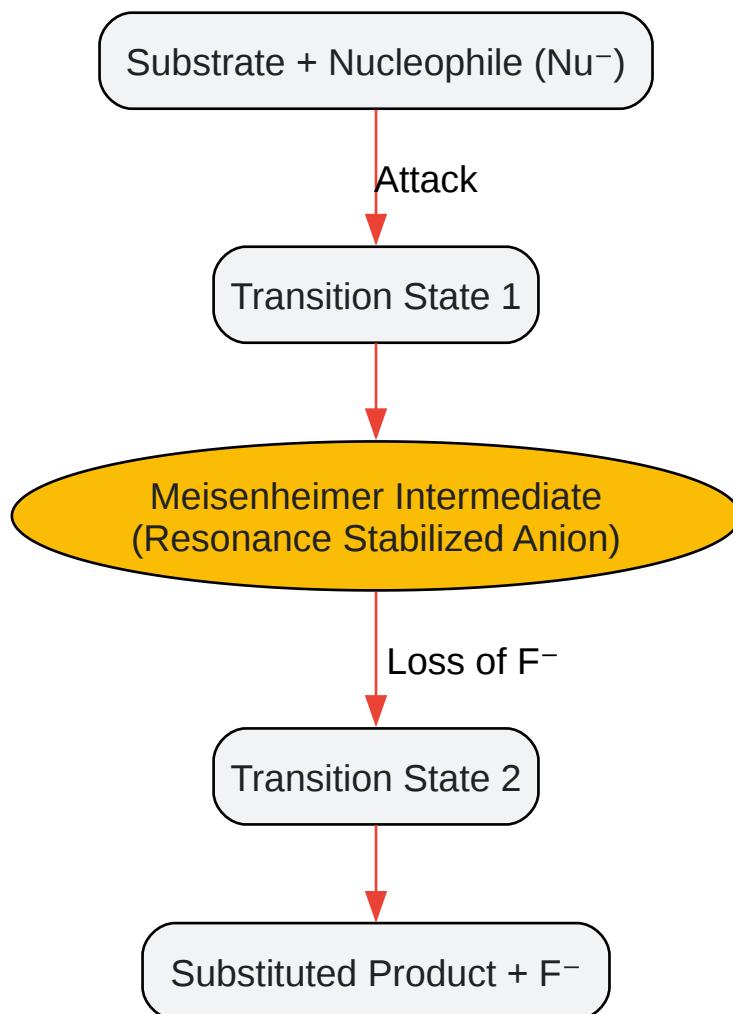
Caption: Generalized Suzuki-Miyaura catalytic cycle.

Representative Protocol: Suzuki Coupling

- To a reaction vial, add **1-(6-Bromo-3-fluoropyridin-2-yl)ethanone** (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 eq).
- Evacuate and backfill the vial with an inert gas (3x).
- Add a degassed solvent system (e.g., 1,4-dioxane/water or DME).
- Heat the reaction mixture at 80-100 °C for 4-16 hours, monitoring by LC-MS or TLC.
- After cooling, dilute with water and extract with an organic solvent.
- Purify via standard methods (chromatography, recrystallization).

Nucleophilic Aromatic Substitution (SNAr) at the C3-Fluoro Position

The fluorine atom at the C3 position, while on a traditionally less reactive position of the pyridine ring, can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. [6] The reaction is significantly facilitated by the presence of the strongly electron-withdrawing acetyl group at the ortho (C2) position, which stabilizes the transient, negatively charged Meisenheimer intermediate. Fluorine's high electronegativity makes it an excellent leaving group in SNAr, often superior to chlorine or bromine.[7]



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Caption: SNAr reaction pathway via a Meisenheimer intermediate.

This pathway allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles, providing access to a wide range of derivatives.[\[8\]](#)[\[9\]](#)

Representative Protocol: SNAr with an Amine

- Dissolve **1-(6-Bromo-3-fluoropyridin-2-yl)ethanone** (1.0 eq) and the desired amine (1.5-2.0 eq) in a polar aprotic solvent such as DMSO or NMP.
- Add a non-nucleophilic base like diisopropylethylamine (DIPEA) or a stronger base like K_2CO_3 (2.0 eq).

- Heat the mixture at 80-120 °C. The reaction is often complete within hours but may require overnight heating.
- Monitor progress by LC-MS.
- Upon completion, cool the reaction, pour it into water, and extract with an appropriate organic solvent.
- Wash, dry, and purify the product by chromatography.

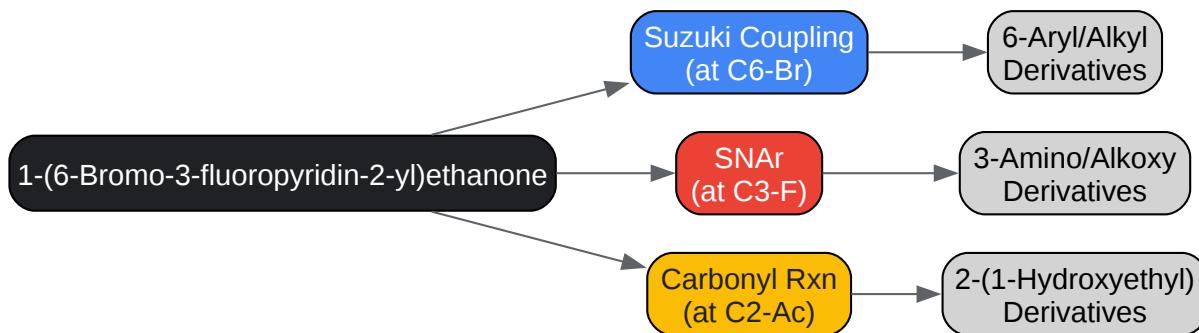
Transformations of the Acetyl Group

The C2-acetyl group offers a third site for functionalization using well-established carbonyl chemistry. This includes:

- Reduction: Using agents like sodium borohydride (NaBH_4) to form the corresponding secondary alcohol.
- Reductive Amination: A one-pot reaction with an amine and a reducing agent (e.g., $\text{NaBH}(\text{OAc})_3$) to form a new C-N bond.
- Alpha-Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) can introduce a halogen on the methyl group, creating a new electrophilic site, as seen in analogous structures.[\[10\]](#)
- Condensation Reactions: Aldol or similar condensation reactions can be performed at the alpha-carbon under basic conditions.

Strategic Application in Drug Discovery

The true value of **1-(6-Bromo-3-fluoropyridin-2-yl)ethanone** is realized when its orthogonal reactivity is leveraged for library synthesis. A researcher can selectively functionalize one position while leaving the others intact for subsequent reactions.

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Caption: Diversification strategy from the core scaffold.

This systematic approach allows for the rapid generation of a diverse set of analogues around a central pyridine scaffold, which is a privileged structure in medicinal chemistry. By exploring different substituents at each of the three positions, chemists can fine-tune properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

Safety and Handling

As a laboratory chemical, **1-(6-Bromo-3-fluoropyridin-2-yl)ethanone** must be handled with appropriate care. The available safety data indicates it is a hazardous substance.

Hazard Type	GHS Information
Pictogram	GHS07 (Harmful)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261, P280, P302+P352, P305+P351+P338

Handling Recommendations:

- Always handle this compound in a well-ventilated chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and contact with skin and eyes.
- In case of accidental contact, follow standard first-aid procedures and consult the Safety Data Sheet (SDS).

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